molecular formula C6H9N3O3 B13970837 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one CAS No. 175472-58-9

3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B13970837
CAS No.: 175472-58-9
M. Wt: 171.15 g/mol
InChI Key: VBLXMTTWCBBYIF-UHFFFAOYSA-N
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Description

3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is of interest due to its unique chemical structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Condensation Reaction: The initial step often involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.

    Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.

    Amination and Hydroxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 3-acetyl-4-oxo-1-methyl-1H-pyrazol-5(4H)-one.

    Reduction: Formation of 3-acetyl-4-amino-1-methyl-1H-pyrazol-5(4H)-one.

    Substitution: Formation of various substituted pyrazolones depending on the electrophile used.

Scientific Research Applications

3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the acetyl group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Similar structure but lacks the hydroxy group.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Similar pyrazolone core but different substituents.

Properties

CAS No.

175472-58-9

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

5-acetyl-4-amino-4-hydroxy-2-methylpyrazol-3-one

InChI

InChI=1S/C6H9N3O3/c1-3(10)4-6(7,12)5(11)9(2)8-4/h12H,7H2,1-2H3

InChI Key

VBLXMTTWCBBYIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=O)C1(N)O)C

Origin of Product

United States

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